6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core fused with a 2-amino-5-methylthiazole moiety. Its molecular formula is C₁₂H₁₁N₃O₂S, with a molecular weight of 261.3 g/mol. The compound’s structure (Figure 1) includes:
- A benzo[b][1,4]oxazin-3(4H)-one scaffold, which comprises a benzene ring fused to a six-membered oxazinone ring.
- A 2-amino-5-methylthiazol-4-yl substituent at the 6-position of the benzoxazinone core .
Properties
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6-11(15-12(13)18-6)7-2-3-9-8(4-7)14-10(16)5-17-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQLQLCGPLIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 223.28 g/mol. The structure features a thiazole ring, which is known for its bioactivity, particularly in antimicrobial and anticancer applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to thiazole derivatives. For instance, research has shown that certain oxazinyl flavonoids exhibit significant anti-tobacco mosaic virus (TMV) activities, with some derivatives outperforming standard antiviral agents like ribavirin . While specific data for 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is limited, its structural similarities suggest potential antiviral properties.
Antioxidant Activity
Antioxidant activity is another area where thiazole derivatives have shown promise. A study synthesized various 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole derivatives and evaluated their radical scavenging abilities using assays such as DPPH and hydroxyl radical scavenging . Although the specific compound was not tested, the presence of the thiazole moiety often correlates with enhanced antioxidant properties.
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. For example, quinazoline derivatives have been reported to inhibit cancer cell growth effectively . Given that 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one contains a thiazole group, it may exhibit similar anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
In a comprehensive study on the synthesis of thiazole derivatives, researchers focused on the biological evaluation of several compounds derived from 2-amino-5-methylthiazole. The study demonstrated that modifications in the substituents significantly influenced biological activity. Compounds with electron-donating groups showed enhanced antioxidant properties compared to those with electron-withdrawing groups .
Case Study 2: Structure-Activity Relationship (SAR)
A thorough SAR analysis was conducted on various thiazole derivatives to determine their efficacy against different cancer cell lines. The results indicated that specific substitutions on the thiazole ring could enhance cytotoxicity against MCF-7 and HepG2 cell lines. This suggests that 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one may also possess significant anticancer activity depending on its structural modifications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antiviral Activity (%) | Antioxidant Activity (DPPH IC50) | Anticancer Activity (IC50) |
|---|---|---|---|
| 6a (Thiazole derivative) | 41 ± 2 | 30 µg/mL | 15 µM (MCF-7) |
| 6b (Thiazole derivative) | 48 ± 2 | 25 µg/mL | 12 µM (HepG2) |
| 6-(2-Amino-5-methylthiazol-4-yl)-... | TBD | TBD | TBD |
Note: TBD = To Be Determined based on further research.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of thiazole compounds have shown promising results against resistant strains of bacteria.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of thiazole derivatives, including analogs of this compound. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Its structural features suggest potential interactions with cellular pathways involved in cancer proliferation.
Case Study : Research conducted at a leading university demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. The study highlighted that modifications to the benzoxazine structure could enhance cytotoxicity against specific cancer cell lines .
Biochemical Applications
1. Enzyme Inhibition
6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways.
Data Table: Enzyme Inhibition Studies
These findings suggest that the compound could be developed into a therapeutic agent targeting inflammatory diseases.
Synthesis and Derivatives
The synthesis of 6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves multi-step reactions starting from commercially available thiazole derivatives. Researchers are exploring various synthetic routes to optimize yield and purity.
Data Table: Synthetic Routes
Comparison with Similar Compounds
Key Properties :
- SMILES :
O=C1NC2=CC(C3=C(C)SC(N)=N3)=CC=C2OC1 - InChI Key :
SUNQLQLCGPLIDI-UHFFFAOYSA-N - Safety : Classified as a combustible solid (Storage Code 11) with WGK 3 environmental hazard rating .
Comparison with Similar Compounds
Structural Analogues of Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Table 1: Structural and Functional Comparison
Anticancer Activity
- 7-Bromo-isoxazole hybrids (e.g., from ) demonstrated moderate to potent activity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 µM) via apoptosis induction .
- PI3Kα Inhibitors () showed selective inhibition of cancer cell proliferation (HCT-116, MDA-MB-231) with minimal toxicity to normal cells .
Enzyme Inhibition
Limitations
- The target compound lacks published bioactivity data, limiting direct comparison.
- Structural modifications (e.g., bromo, boronic ester) enhance specificity but may reduce solubility or metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
A widely adopted method involves the cyclocondensation of 2-aminophenol with α-halo carbonyl compounds. For instance, chloroacetyl chloride reacts with 2-aminophenol derivatives under basic conditions to form the benzoxazinone ring. Key parameters include:
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base : Potassium carbonate or triethylamine
- Temperature : 80–100°C for 6–12 hours
This method yields the unsubstituted benzoxazinone core, which is subsequently functionalized at the 6-position.
Nitro Reduction and Ring Closure
An alternative approach starts with 6-nitro-2H-benzo[b]oxazin-3(4H)-one, where the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. The resulting 6-amino intermediate undergoes coupling reactions to introduce the thiazole moiety.
Thiazole Moiety Installation
The 2-amino-5-methylthiazol-4-yl group is introduced via three principal strategies:
Hantzsch Thiazole Synthesis
This classical method involves reacting α-halo ketones with thiourea. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol under reflux to form 2-amino-5-methylthiazole-4-carboxylate. Critical modifications include:
The ester group is then hydrolyzed to a carboxylic acid for subsequent coupling.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between a boronic acid-functionalized benzoxazinone and 4-bromo-2-amino-5-methylthiazole offers regioselective attachment. Optimized conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃
- Solvent : Dioxane/water (4:1)
- Temperature : 90°C for 12 hours
This method achieves yields up to 82% but requires pre-functionalized starting materials.
Direct Cyclocondensation
A one-pot synthesis combines 6-amino-2H-benzo[b]oxazin-3(4H)-one with α-mercapto ketones. For instance, reaction with 3-mercapto-2-butanone in acetic acid at reflux forms the thiazole ring directly. Key advantages include:
- Atom Economy : No protecting groups required
- Yield : 60–65%
Integrated Synthetic Routes
Sequential Benzoxazinone-Thiazole Assembly
- Step 1 : Synthesize 6-bromo-2H-benzo[b]oxazin-3(4H)-one via bromination of the parent benzoxazinone using N-bromosuccinimide (NBS) in CCl₄.
- Step 2 : Perform Ullmann coupling with 2-amino-5-methylthiazole-4-boronic acid using CuI/L-proline catalyst in DMSO at 110°C.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the target compound in 70% purity, with final recrystallization from ethanol improving it to >95%.
Convergent Approach
- Parallel Synthesis : Prepare benzoxazinone and thiazole fragments separately.
- Coupling : Use peptide coupling reagents (e.g., HATU, DIPEA) in DMF to join the fragments via an amide bond.
- Cyclization : Treat the linear adduct with POCl₃ to induce cyclodehydration, forming the fused heterocycle.
Analytical Characterization
Robust validation of synthetic success relies on multimodal analysis:
Yield Optimization Challenges
Competing Side Reactions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification. Switch to ethanol/water mixtures during workup improves crystallization.
Industrial-Scale Considerations
- Cost Efficiency : Hantzsch thiazole synthesis is preferred for large batches due to low-cost reagents.
- Green Chemistry : Recent advances utilize microwave-assisted synthesis (100°C, 30 minutes) to reduce energy use by 40%.
- Safety : Thiourea derivatives require H₂S scrubbers due to gas evolution during thiazole formation.
Applications and Derivatives
While the primary focus is synthesis, the compound’s bioactivity contexts inform method refinement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
